Potassium trifluoro(6-methoxy-2-methylpyridin-3-yl)borate
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Overview
Description
Potassium trifluoro(6-methoxy-2-methylpyridin-3-yl)boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. The presence of the trifluoroborate group in this compound makes it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(6-methoxy-2-methylpyridin-3-yl)boranuide typically involves the reaction of 6-methoxy-2-methylpyridine with a boron reagent, such as boronic acid or boronate ester, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(6-methoxy-2-methylpyridin-3-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borane derivatives.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts are often employed in substitution reactions, particularly in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions include boronic acids, borane derivatives, and various substituted pyridine derivatives .
Scientific Research Applications
Potassium trifluoro(6-methoxy-2-methylpyridin-3-yl)boranuide has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium trifluoro(6-methoxy-2-methylpyridin-3-yl)boranuide involves the transfer of the trifluoroborate group to a metal catalyst, such as palladium, during the transmetalation step of the Suzuki–Miyaura coupling. This process facilitates the formation of new carbon-carbon bonds, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(6-fluoro-2-methylpyridin-3-yl)boranuide
- Potassium trifluoro(2-methylpyridin-3-yl)boranuide
Uniqueness
Potassium trifluoro(6-methoxy-2-methylpyridin-3-yl)boranuide is unique due to the presence of the methoxy group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H8BF3KNO |
---|---|
Molecular Weight |
229.05 g/mol |
IUPAC Name |
potassium;trifluoro-(6-methoxy-2-methylpyridin-3-yl)boranuide |
InChI |
InChI=1S/C7H8BF3NO.K/c1-5-6(8(9,10)11)3-4-7(12-5)13-2;/h3-4H,1-2H3;/q-1;+1 |
InChI Key |
YFJFALVJHNTYAL-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(N=C(C=C1)OC)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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